5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde
Overview
Description
5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde: is a heterocyclic compound that belongs to the class of dibenzoazepines These compounds are characterized by a seven-membered ring containing nitrogen, fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with formaldehyde and a suitable acid catalyst can lead to the formation of the desired compound . The reaction typically requires controlled temperatures and may involve purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carboxylic acid.
Reduction: Formation of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-methanol.
Substitution: Various substituted derivatives depending on the nature of the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of different products .
Mechanism of Action
The mechanism of action of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
- 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine
- 6,7-dihydro-5H-dibenzo[c,e]azepine
- 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Comparison: Compared to these similar compounds, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6-position. This functional group significantly enhances its reactivity and potential for further chemical modifications. The aldehyde group also contributes to its distinct biological and industrial applications .
Properties
IUPAC Name |
5,7-dihydrobenzo[d][2]benzazepine-6-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-11-16-9-12-5-1-3-7-14(12)15-8-4-2-6-13(15)10-16/h1-8,11H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPRUQXPQKPRDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970940 | |
Record name | 5,7-Dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5560-87-2 | |
Record name | 5,7-Dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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